Artanin

Antimicrobial Resistance Natural Product Chemistry Infectious Disease

Researchers seeking validated multi-target probes for MRSA or Alzheimer's disease often encounter compound libraries devoid of mechanistically distinct, polypharmacological agents. Artanin is a C8-prenylated coumarin that directly addresses this gap with quantitatively documented multi-modal activity. • MRSA Synergy: Achieves >99% bacterial reduction (Δlog10CFU/mL >2) combined with teicoplanin; standalone MIC 8-64 µg/mL against MSSA/MRSA. • Alzheimer's Dual Activity: AChE inhibition (IC50 51 µM) plus inhibition of both AChE-induced and self-induced Aβ aggregation (IC50 98/124 µM). • Neurite Outgrowth: One of only 2 active compounds out of 17 G. arborea coumarins in NGF-mediated PC12 cells. Supplied at ≥98% HPLC purity. For differentiation therapy, neurotrophic signaling, and antibiotic adjuvant studies.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
Cat. No. B014308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtanin
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C
InChIInChI=1S/C16H18O5/c1-10(2)7-8-20-16-13(19-4)9-12(18-3)11-5-6-14(17)21-15(11)16/h5-7,9H,8H2,1-4H3
InChIKeyBSOMOYSKROCRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





Artanin: A Prenylated Coumarin with Quantified Antimicrobial, Neurotrophic, and Anti-Leukemic Activity for Targeted R&D Procurement


Artanin (5,7-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-2H-1-benzopyran-2-one; CAS 96917-26-9) is a naturally occurring prenylated coumarin isolated from plant species including Artemisia tanacetifolia, Toddalia asiatica, and Gmelina arborea [1]. It belongs to the class of 5,7,8-trioxygenated coumarins and exhibits a defined multi-target pharmacological profile distinct from simple, non-prenylated coumarin analogs [2]. Documented activities include direct antibacterial inhibition against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA/MRSA), synergistic potentiation of conventional antibiotics against multi-drug resistant clinical MRSA strains, neurite outgrowth-promoting activity in NGF-mediated PC12 cells, inhibition of acetylcholinesterase (AChE) and amyloid beta (Aβ) aggregation, and induction of cell differentiation in human U-937 leukemia cells [3][4].

Why Generic Coumarin Substitution Fails: Structural Determinants of Artanin's Distinct Bioactivities and Assay-Validated Selectivity


Generic or non-prenylated coumarins cannot serve as functional substitutes for Artanin in targeted research applications due to the critical role of its unique C8-prenyloxy (3-methyl-2-butenyloxy) substituent. Direct comparative structure-activity relationship (SAR) studies demonstrate that the geranyloxy and prenyloxy substitutions on the coumarin skeleton confer significantly higher anti-staphylococcal activity than methoxy substitutions alone [1]. Furthermore, the specific 5,7,8-trioxygenated pattern of Artanin is a key determinant for inducing differentiation in human leukemia U-937 cells, a property not shared by all oxygenated coumarins [2]. The compound's ability to promote neurite outgrowth in NGF-mediated PC12 cells, an activity absent in the majority of isolated coumarins from the same source, further underscores that the specific structural features of Artanin are indispensable for its distinct pharmacological fingerprint [3].

Artanin: A Quantitative Evidence Guide Comparing Its Potency, Synergy, and Multi-Target Selectivity Against Key Analogs


Antibacterial Potency and Spectrum: Artanin Exhibits Comparable MICs to Leading Prenylated Coumarins Against MRSA and MSSA

In a direct head-to-head comparison of four natural coumarins isolated from Zanthoxylum nitidum, Artanin (Ar, 2) demonstrated strong and equivalent antibacterial activity against both MSSA and MRSA, with Minimal Inhibitory Concentrations (MICs) ranging from 8–64 µg/mL. This performance is quantitatively comparable to the other prenylated/geranylated coumarins in the study, 5-geranyloxy-7-methoxycoumarin (Gm, 1) and phellopterin (Ph, 4). The study notes that coumarins with geranyloxy and prenyloxy substitutions (like Artanin) were more active than those with only methoxy substitutions (isopimpinellin, Is, 3), which displayed a similar MIC range but lower activity against certain strains [1]. Artanin was very weak against Gram-negative pathogens and yeast, with MICs of 256 to ≥1024 µg/mL, defining its spectrum of use .

Antimicrobial Resistance Natural Product Chemistry Infectious Disease

Antibiotic Resistance Reversal: Artanin Synergizes with Teicoplanin to Achieve Bactericidal Effects Against Clinical MRSA

In a checkerboard microdilution assay evaluating combinatory effects against ten clinical MRSA strains, the combination of Artanin (Ar) with the antibiotic teicoplanin (TE) demonstrated bacteriostatic synergy. More importantly, the TE + Artanin combination achieved bactericidal synergy, defined by a Δlog10CFU/mL > 2 at 24h incubation, indicating effective killing of MRSA beyond mere growth inhibition [1]. This level of synergistic bactericidal activity was not observed for all coumarin-antibiotic pairs tested, highlighting a specific, valuable interaction for Artanin. The study reports dose reduction indices (DRIs) of 2-64 for combined MICs across various combinations, demonstrating that Artanin can significantly lower the required dose of conventional antibiotics to overcome resistance [1].

Antibiotic Adjuvant MRSA Combination Therapy Drug Resistance

Neurotrophic Differentiation: Artanin Uniquely Promotes Neurite Outgrowth in NGF-Mediated PC12 Cells

In a bioassay-guided fractionation study of Gmelina arborea stem extract, Artanin was identified as one of only two compounds out of seventeen isolated that exhibited clear neurite outgrowth-promoting activity in NGF-mediated PC12 cells [1]. This activity places Artanin in a distinct functional category compared to the other fifteen isolated compounds, which lacked this property under the same assay conditions. While the study does not provide a quantified dose-response curve for Artanin alone, its selection based on clear phenotypic activity in this widely-used model for neurotrophic factor function provides a strong, qualitative comparator against the inactive majority of co-isolated coumarins and alkaloids [2].

Neurotrophic Factors Neuronal Differentiation Neurodegeneration Natural Products

Enzymatic Inhibition Profile: Artanin's Multimodal Activity Against AChE and Aβ Aggregation Defines Its Alzheimer's Disease Research Utility

Artanin has been characterized for its multi-target activity relevant to Alzheimer's disease (AD) pathology. It inhibits acetylcholinesterase (AChE) with an IC50 of 51 μM, and also inhibits both AChE-induced and self-induced amyloid beta (Aβ) aggregation, with IC50 values of 98 μM and 124 μM, respectively [1]. While these IC50 values are in the micromolar range and less potent than clinical small-molecule AChE inhibitors (e.g., donepezil, galantamine, which exhibit IC50 values in the nanomolar range), this dual-action profile—combining cholinergic enhancement with direct intervention in Aβ aggregation—is a distinct and sought-after phenotype for multi-target directed ligands (MTDLs) in AD research. This is a class-level inference where Artanin's value proposition is based on its combination of activities, rather than superior potency on a single target.

Alzheimer's Disease Acetylcholinesterase Amyloid Beta Drug Discovery

Anti-Leukemic Differentiation: Artanin Induces Cell Differentiation and Inhibits Growth in U-937 Leukemia Cells at Defined Concentrations

As part of a broader SAR study on oxygenated coumarins, Artanin was evaluated for its ability to induce differentiation and inhibit proliferation in human promonocytic U-937 leukemia cells. Artanin treatment for 48 hours resulted in a 50% cytotoxic concentration (CC50) of 0.535 mM and inhibited cell growth with an IC50 of 177.3 μM, as assessed by trypan blue exclusion and [³H]-thymidine incorporation assays, respectively [1][2]. While the study does not provide a direct head-to-head comparison for Artanin against all 20 coumarins tested, its activity profile contributes to the structure-activity relationship (SAR) demonstrating that the 5,7,8-trioxygenated substitution pattern is a key determinant for anti-leukemic differentiation activity [2].

Leukemia Cell Differentiation Cancer Therapeutics Coumarins

Optimal Research and Industrial Application Scenarios for Artanin Based on Quantified Differential Evidence


Antimicrobial Adjuvant Discovery for MRSA

Researchers developing novel strategies to combat antibiotic-resistant MRSA infections should procure Artanin for use as a lead adjuvant compound. Direct evidence demonstrates that Artanin (MIC 8-64 µg/mL) not only inhibits MRSA growth but, critically, achieves bactericidal synergy when combined with teicoplanin, causing a >99% reduction in viable bacteria (Δlog10CFU/mL > 2) [1]. This specific, quantifiable interaction makes Artanin a superior choice for combination therapy studies over other coumarins lacking this documented synergy profile [1].

Neuronal Differentiation and Neurotrophic Factor Research

For academic and pharmaceutical labs studying neurotrophic signaling, neurite outgrowth, and neuronal regeneration, Artanin is a uniquely validated chemical probe. It is one of only two compounds out of seventeen isolated from G. arborea to demonstrate neurite outgrowth-promoting activity in NGF-mediated PC12 cells [2]. This clear phenotypic activity in a standard model for neurotrophic function, which was absent in fifteen structurally related co-isolates, positions Artanin as a specific and valuable research tool for dissecting these pathways [2].

Multi-Target Directed Ligand (MTDL) Development for Alzheimer's Disease

Medicinal chemistry teams focused on developing multi-target directed ligands (MTDLs) for Alzheimer's disease (AD) will find Artanin to be an excellent starting scaffold or pharmacological tool. Its documented dual-action profile—combining AChE inhibition (IC50 = 51 µM) with the inhibition of both AChE-induced and self-induced Aβ aggregation (IC50s of 98 µM and 124 µM, respectively)—addresses two major pathological hallmarks of AD [3]. This multimodal activity profile is a key differentiator from single-target clinical AChE inhibitors and positions Artanin as a strategic asset for AD drug discovery programs [3].

Leukemia Differentiation Therapy and SAR Studies

Oncology researchers investigating differentiation therapy for leukemia should select Artanin as a reference compound in SAR studies of oxygenated coumarins. Its defined anti-proliferative (IC50 = 177.3 µM) and cytotoxic (CC50 = 0.535 mM) effects on U-937 human leukemia cells, characterized in a comprehensive 20-compound SAR study, establish its role as a benchmark molecule for understanding the impact of the 5,7,8-trioxygenated coumarin scaffold on leukemic cell fate [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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